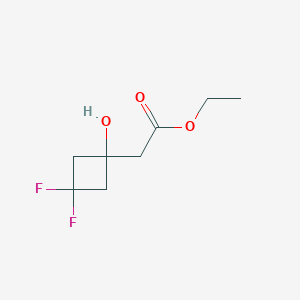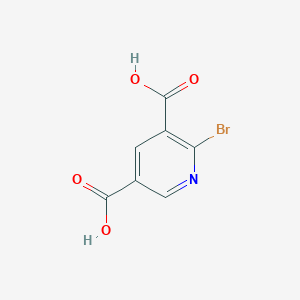
2-Bromopyridine-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyridine-3,5-dicarboxylic acid is a brominated derivative of pyridine-3,5-dicarboxylic acid. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyridine-3,5-dicarboxylic acid typically involves the bromination of pyridine-3,5-dicarboxylic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine-3,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Negishi coupling, to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki and Negishi coupling.
Radical Initiators: Such as AIBN, used in bromination reactions.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
2-Bromopyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromopyridine-3,5-dicarboxylic acid in chemical reactions involves the activation of the bromine atom, which facilitates various substitution and coupling reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring and form new bonds. In coupling reactions, the compound forms complexes with transition metal catalysts, enabling the formation of biaryl compounds through the coupling of two aromatic rings .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromopyridine: Another brominated pyridine derivative with different reactivity and applications.
Pyridine-3,5-dicarboxylic acid: The non-brominated parent compound used as a precursor in the synthesis of 2-Bromopyridine-3,5-dicarboxylic acid.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct reactivity and allows for selective functionalization at the 2-position. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries .
Properties
Molecular Formula |
C7H4BrNO4 |
|---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
2-bromopyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H4BrNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)(H,12,13) |
InChI Key |
RCLGLLHZYJBDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)
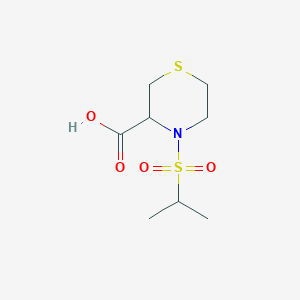
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
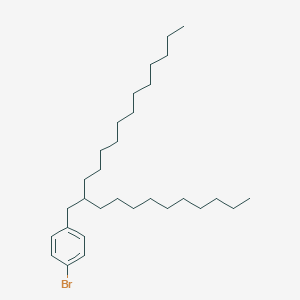
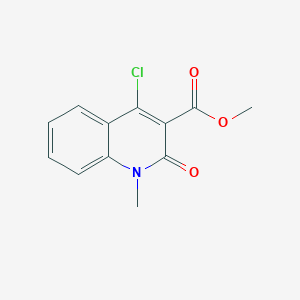

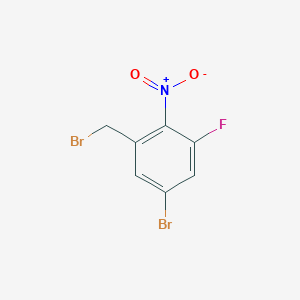
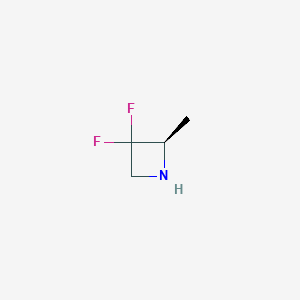
![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)
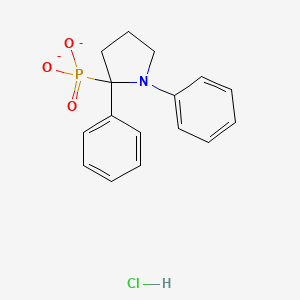
![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)
